molecular formula C17H16N2O3S B5591860 methyl 4-((5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoate

methyl 4-((5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoate

Cat. No.: B5591860
M. Wt: 328.4 g/mol
InChI Key: CGFCIPNLRJVSST-UHFFFAOYSA-N
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Description

Methyl 4-((5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoate is a complex organic compound featuring a thienopyrimidine core

Scientific Research Applications

Methyl 4-((5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine with methyl 4-formylbenzoate under acidic conditions. This reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of methyl 4-((5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or ligands, allowing the compound to bind to active sites and inhibit enzymatic activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoate is unique due to its specific substitution pattern and the presence of both a thienopyrimidine core and a benzoate ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-11(2)23-15-14(10)16(20)19(9-18-15)8-12-4-6-13(7-5-12)17(21)22-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFCIPNLRJVSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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